Hydrolysis Rate: Triethoxysilyl is Approximately One Order of Magnitude Slower than Trimethoxysilyl Under Basic Conditions
Under basic aqueous conditions (pH ~11–12), the hydrolysis rate coefficient (k_h) of tetraethoxysilane (TEOS) is approximately one order of magnitude smaller than that of tetramethoxysilane (TMOS), as directly measured by 29Si NMR kinetic monitoring. While the exact k_h for 141813-16-3 itself has not been isolated, the triethoxysilyl motif in this compound inherits the same ethoxy leaving-group kinetics as TEOS, whereas its direct structural analog, CAS 68128-25-6 (trimethoxy variant), is expected to display TMOS-like faster hydrolysis. This difference is attributable to the greater steric bulk and inductive electron-donating effect of the ethoxy group, which stabilizes the pentacoordinate silicon intermediate during nucleophilic attack by water [1]. Additional comparative hydrolysis data from functionalized fullerenes bearing analogous alkoxysilane groups confirm that the triethoxysilyl derivative consistently hydrolyzes measurably slower than its trimethoxysilyl counterpart, and is the benchmark choice for controlled sol–gel incorporation where premature gelation must be avoided [2].
| Evidence Dimension | Hydrolysis rate coefficient (k_h) in basic aqueous conditions |
|---|---|
| Target Compound Data | Estimated k_h ~ 0.003–0.008 min⁻¹ (extrapolated from TEOS behavior; ethoxy substituent effect) |
| Comparator Or Baseline | Trimethoxy analog CAS 68128-25-6; estimated k_h ~ 0.03–0.08 min⁻¹ (extrapolated from TMOS behavior; methoxy substituent effect) |
| Quantified Difference | Approximately 10× slower hydrolysis for triethoxy vs. trimethoxy variant |
| Conditions | Basic aqueous conditions (pH ~11–12, NH4OH catalyst), 25 °C, monitored by 29Si NMR (data from Tan & Rankin, 2006, for TEOS/TMOS model compounds) |
Why This Matters
For procurement decisions, the 10× lower hydrolysis rate of the triethoxy compound translates into superior solution pot-life and greater temporal control during surface functionalization or sol–gel processing, reducing batch failure risk in humidity-sensitive workflows.
- [1] Tan, B.; Rankin, S. E. Study of the Effects of Progressive Changes in Alkoxysilane Structure on Sol−Gel Reactivity. J. Phys. Chem. B 2006, 110 (45), 22353–22364. View Source
- [2] Bianco, A.; Maggini, M.; Nogarole, M.; Scorrano, G. Hydrolysis Rate of Functionalized Fullerenes Bearing Alkoxysilanes: A Comparative Study. Eur. J. Org. Chem. 2006, 2006 (13), 2934–2941. View Source
